molecular formula C29H44O2 B081653 2,2'-Methylenebis(4,6-di-tert-butylphenol) CAS No. 14362-12-0

2,2'-Methylenebis(4,6-di-tert-butylphenol)

Cat. No. B081653
CAS RN: 14362-12-0
M. Wt: 424.7 g/mol
InChI Key: LXWZXEJDKYWBOW-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(4,6-di-tert-butylphenol) is known for its antioxidative properties, especially in the context of inhibiting oxidation in organic materials like tetralin and isotactic polypropylene. Its effectiveness is attributed to the formation of compounds during the oxidation process that are inhibited by this bisphenol, although it does not exhibit synergistic properties when mixed with phenols II or III. The cyclohexadienone derivative has no antioxidative properties and can depress the activity of the bisphenol under certain conditions (Zikmund, Taimr, Čoupek, & Pospíšil, 1972).

Synthesis Analysis

The synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenol) involves Schiff-base condensation, leading to macrocyclic ligands and various derivatives, demonstrating the compound's versatility in chemical synthesis and its application in organic chemistry for stabilizing reactions and facilitating polymerization processes. This versatility is highlighted by its role as a bidentate Lewis acid in organic synthesis, emphasizing its double activation ability toward carbonyls, which is particularly noted in accelerating Diels-Alder reactions (Ooi, Saito, & Maruoka, 1998).

Molecular Structure Analysis

X-ray diffraction investigations have revealed that 2,2'-Methylenebis(4,6-di-tert-butylphenol) crystallizes in the orthorhombic system with specific unit cell parameters, indicating a structured and stable molecular configuration. This structural understanding is crucial for the application and manipulation of the compound in various chemical processes (Lasocha, Grzywa, & Lasocha, 2005).

Chemical Reactions and Properties

2,2'-Methylenebis(4,6-di-tert-butylphenol) undergoes various chemical reactions, forming products such as isobutylene, tert-butyl alcohol, acetone, and oxidation products of methylenebisphenol depending on the reaction conditions. Its interaction with tert-butyl hydroperoxide, for example, highlights its role in accelerating decomposition and influencing the splitting of tert-butoxyl radicals, which is fundamental in understanding its antioxidative mechanism and applications in polymer stabilization (Zikmund, Brodilová, Janota, & Pospíšil, 2007).

Physical Properties Analysis

The physical properties of 2,2'-Methylenebis(4,6-di-tert-butylphenol), including its crystallization behavior and molecular geometry, are essential for its practical application in industries. The compound's ability to form associates with intra- and intermolecular hydrogen bonds in various solvents, as shown through IR spectroscopy, underpins its functionality as an antioxidant by influencing its solubility and interaction with substrates (Pisareva, Russkikh, & Gossen, 2008).

Chemical Properties Analysis

The antioxidative activity of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its derivatives is a key aspect of its chemical properties. This compound demonstrates excellent antioxidant activity, which is partly due to the reduced steric crowding around the hydroxyl group and the stabilization of the aroxyl radical through intramolecular hydrogen bonding. This intricate balance of properties enables its widespread use as a stabilizer in polymer formulations, protecting materials from oxidative degradation (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Scientific Research Applications

  • Antioxidant Activity : It's well recognized for its antioxidant properties. A study detailed the kinetic and thermodynamic investigations into its antioxidant activity, indicating excellent performance due to reduced steric crowding around the hydroxyl group and stabilization of the aroxyl radical via intramolecular hydrogen bonding (Amorati et al., 2003).

  • Catalytic Applications in Polymerization : The compound is used in early transition metal complexes that show significant behavior in ethylene polymerization. Notably, certain complexes derived from 2,2'-Methylenebis(4,6-di-tert-butylphenol) were found to produce high molecular weight linear polyethylene when used as catalysts (Homden et al., 2008).

  • Bidentate Lewis Acid in Organic Synthesis : The compound, in its dilithium form, has been successfully used as a bidentate Lewis acid to accelerate Diels-Alder reactions, highlighting its potential in organic synthesis (Ooi et al., 1998).

  • Investigation into Structural Properties : X-ray diffraction studies have been conducted to understand its crystalline structure, providing insights into its physical characteristics which are crucial for its application in various fields (Lasocha et al., 2005).

  • Exploration in Medical and Biological Fields : Some studies have investigated the effects of 2,2'-Methylenebis(4,6-di-tert-butylphenol) on biological systems, such as its impact on prothrombin levels and potential teratogenic effects in rats, indicating its relevance in medical research (Takahashi et al., 1981).

  • Stabilization of Polymeric Materials : It's used as a stabilizer in polymers to prevent degradation. The incorporation of 2,2’-methylenebis(6-tert-butyl-4-ethylphenol) into polymeric blend membranes has shown improved anti-fouling properties and stability, crucial for industrial applications (Rajesh & Murthy, 2017).

  • Coordination Chemistry : The compound has been used to synthesize various metal complexes, which are of interest in coordination chemistry for their potential applications in catalysis and material science (Ko et al., 2000).

Safety And Hazards

2,2’-Methylenebis(4,6-di-tert-butylphenol) is classified as a warning hazard under the GHS system . It may cause skin and eye irritation, and may also cause respiratory irritation .

properties

IUPAC Name

2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O2/c1-26(2,3)20-14-18(24(30)22(16-20)28(7,8)9)13-19-15-21(27(4,5)6)17-23(25(19)31)29(10,11)12/h14-17,30-31H,13H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWZXEJDKYWBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065761
Record name Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Methylenebis(4,6-di-tert-butylphenol)

CAS RN

14362-12-0
Record name 2,2′-Methylenebis[4,6-bis(1,1-dimethylethyl)phenol]
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Record name 2,2'-Methylenebis(4,6-di-tert-butylphenol)
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Record name Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-
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Record name Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
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Record name 2,2'-methylenebis[4,6-di-tert-butylphenol]
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Record name 2,2'-METHYLENEBIS(4,6-DI-TERT-BUTYLPHENOL)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
T Ooi, A Saito, K Maruoka - Tetrahedron letters, 1998 - Elsevier
Dilithium 2,2′-methylenebis(4,6-di-tert-butylphenoxide) can be successfully utilized as a bidentate Lewis acid for simultaneous coordination to carbonyl groups, thereby accelerating …
Number of citations: 30 www.sciencedirect.com
W Al Zoubi, F Karabet, R Al Bandakji… - Applied …, 2017 - Wiley Online Library
The antioxidant activity of two primary antioxidants, 2,2′‐methylenebis(4‐methyl‐6‐tert‐butylphenol) (MMBPH2) and 2,2′‐methylenebis(4,6‐di‐tert‐butylphenol) (MDBPH2), has …
Number of citations: 6 onlinelibrary.wiley.com
VA Osyanin, DV Osipov… - Russian Journal of Organic …, 2015 - academia.edu
There are no published data on reactions of 1, 8-diazabicyclo [5.4. 0] undec-7-ene (DBU) as carbon-centered nucleophile, which could lead to C–C bond formation. Only a few …
Number of citations: 3 www.academia.edu
D Homden, C Redshaw, JA Wright… - Inorganic …, 2008 - ACS Publications
The ligand 3-[2,2′-methylenebis(4,6-di-tert-butylphenol)-5-tert-butylsalicylidene-(2,6-diisopropyl)phenylimine] (L 1 H 3 ) was reacted with MCl 4 (M = Ti, Zr) or MCl 5 (M = Nb, Ta) to …
Number of citations: 59 pubs.acs.org
BT Ko, YC Chao, CC Lin - Inorganic Chemistry, 2000 - ACS Publications
The reactions of AlMe 3 in diethyl ether with 1 molar equiv of 2,2‘-methylenebis(4-methyl-6-tert-butylphenol) (MMBP-H 2 ), 2,2‘-methylenebis(4,6-di-tert-butylphenol) (MDBP-H 2 ), and 2,…
Number of citations: 31 pubs.acs.org
Cottone, D Morales, JL Lecuivre, MJ Scott - Organometallics, 2002 - ACS Publications
Addition of 3 equiv of trimethylaluminum to tris(3,5-di-tert-butyl-2-hydroxyphenyl)methane, 1H 3 , affords the simple, C 3 -symmetric, trimetallic species [1(AlMe 2 ) 3 ], 2. To disrupt the Al …
Number of citations: 26 pubs.acs.org
BT Ko, YC Chao, CC Lin - Inorganic Chemistry, 2000 - cheric.org
The reactions of AlMe3 in diethyl ether with 1 molar equiv of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol)(MMBP-H-2), 2, 2'-methylenebis (4, 6-di-tert-butylphenol)(MDBP-H-2), and 2, …
Number of citations: 0 www.cheric.org
L Zikmund, J Brodilova, J Pospíšil - Journal of Polymer Science …, 1973 - Wiley Online Library
The effect of the structure of alkylphenols and methylene‐bisphenol on the course of decomposition of tert‐butyl hydro‐peroxide has been investigated. All phenols under investigation …
Number of citations: 4 onlinelibrary.wiley.com
S Kumaraswamy, M Vijjulatha, C Muthiah… - Journal of the …, 1999 - pubs.rsc.org
The reaction of N4P4Cl8 1 with the difunctional reagents 2,2′-methylenebis(4,6-di-tert-butylphenol) (as its disodium salt) and N,N′-diisopropylpropane-1,3-diamine gave the …
Number of citations: 32 pubs.rsc.org
K Nagata, A Hino, H Ube, H Sato, M Shionoya - Dalton Transactions, 2023 - pubs.rsc.org
Mononuclear oxovanadium(V) complexes [V(O)XL (1: X = Ot-Bu, 2: X = Cl)] [H2L: 2,2′-methylene bis(4,6-di-tert-butylphenol)(4′-tert-butyl-6′-(1-adamantyl)phenol)] directed towards …
Number of citations: 1 pubs.rsc.org

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